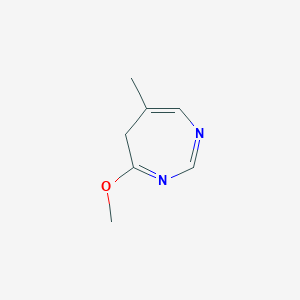

4-Methoxy-6-methyl-5H-1,3-diazepine

Description

BenchChem offers high-quality 4-Methoxy-6-methyl-5H-1,3-diazepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-6-methyl-5H-1,3-diazepine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-6-methyl-5H-1,3-diazepine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-6-3-7(10-2)9-5-8-4-6/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGCHMOWPQDWXBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C(C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20539766 | |

| Record name | 4-Methoxy-6-methyl-5H-1,3-diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95680-67-4 | |

| Record name | 4-Methoxy-6-methyl-5H-1,3-diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thermodynamic stability of 5H-1,3-diazepine derivatives

Thermodynamic Stability and Tautomeric Dynamics of 5H-1,3-Diazepine Derivatives

Executive Summary

The 1,3-diazepine scaffold represents a privileged yet thermodynamically complex heterocycle in medicinal chemistry. Unlike their stable 1,4-isomers (e.g., benzodiazepines), monocyclic 1,3-diazepines face significant stability challenges driven by the Hückel 4n π-electron rule. The fully conjugated 1H-tautomer possesses 8 π-electrons, rendering it potentially anti-aromatic and kinetically labile. Consequently, the 5H-1,3-diazepine tautomer—where conjugation is interrupted by an sp³ hybridized carbon—often emerges as a thermodynamically competitive or superior species. This guide details the structural dynamics, synthetic access via photochemical extrusion, and protocols for quantifying the thermodynamic stability of these derivatives.

Structural Dynamics: The 8-π Electron Conundrum

The core thermodynamic issue governing 1,3-diazepine stability is the competition between cyclic conjugation and anti-aromatic destabilization.

-

1H-1,3-Diazepine: Theoretically possesses a continuous cyclic π-system with 8 electrons (4n, where n=2). If planar, this system would be anti-aromatic, leading to high instability. To mitigate this, the ring adopts a non-planar "tub" conformation, sacrificing orbital overlap to relieve anti-aromaticity.

-

5H-1,3-Diazepine: The introduction of a saturated methylene group (-CH₂-) at position 5 interrupts the cyclic π-system. This renders the molecule non-aromatic. While it loses resonance stabilization energy, it avoids the destabilizing anti-aromatic penalty, often making it the thermodynamically preferred tautomer in the absence of strong electronic biasing from substituents.

Visualizing the Tautomeric Equilibrium

The following diagram illustrates the proton shift mechanism that interconverts the anti-aromatic 1H form and the non-aromatic 5H form.

Caption: Thermodynamic equilibrium between the potentially anti-aromatic 1H-tautomer and the non-aromatic 5H-tautomer via [1,5]-sigmatropic shift.

Synthetic Access: Photochemical Ring Expansion

Direct condensation methods often fail for monocyclic 1,3-diazepines due to their hydrolytic instability. The authoritative route involves the photochemical ring expansion of tetrazolo[1,5-a]pyridines . This method generates the diazepine core under neutral conditions, allowing for the isolation of kinetic products that can subsequently relax to the thermodynamic 5H-isomer.

Protocol: Photolysis of Tetrazolo[1,5-a]pyridines

Scope: Synthesis of 2-alkoxy-5H-1,3-diazepines.

-

Precursor Preparation: Synthesize 6-substituted tetrazolo[1,5-a]pyridine via azide substitution of the corresponding 2-halopyridine.

-

Solvent Selection: Dissolve the precursor (0.01 M) in anhydrous alcohol (e.g., methanol or isopropanol). The alcohol acts as the nucleophile to trap the intermediate.

-

Irradiation:

-

Place the solution in a quartz immersion well reactor.

-

Sparge with Argon for 20 minutes to remove oxygen (prevents photo-oxidation).

-

Irradiate with a medium-pressure Mercury lamp (λ > 300 nm using a Pyrex filter) at 25°C.

-

-

Monitoring: Monitor reaction progress via UV-Vis spectroscopy (disappearance of the tetrazole absorption band).

-

Work-up: Evaporate solvent under reduced pressure at <30°C. Note: 1,3-diazepines are heat-sensitive.

-

Purification: Rapid filtration through basic alumina (activity grade IV) to avoid acid-catalyzed hydrolysis.

Reaction Pathway Visualization

Caption: Photochemical cascade from tetrazolopyridine to 5H-1,3-diazepine involving nitrogen extrusion and nucleophilic trapping.

Experimental Validation: Measuring Thermodynamic Stability

To determine the relative stability of the 5H vs. 1H forms, Variable Temperature NMR (VT-NMR) is the gold standard. It allows for the calculation of the activation energy of tautomerization and the equilibrium constant (

Protocol: Determination of Tautomeric Equilibrium via VT-NMR

Objective: Quantify

Materials:

-

High-field NMR Spectrometer (500 MHz+).

-

Deuterated solvent with low freezing point (e.g.,

or Acetone- -

Target 1,3-diazepine derivative.

Procedure:

-

Sample Preparation: Dissolve 10 mg of the diazepine in 0.6 mL of deuterated solvent. Ensure the sample is strictly anhydrous to prevent hydrolysis.

-

Low-Temperature Acquisition:

-

Coalescence Measurement:

-

Gradually increase temperature in 10°C increments.

-

Observe the broadening of the methylene/methine signals.

-

Identify the coalescence temperature (

) where the distinct signals merge into a single average peak.

-

-

Data Analysis (Forsén-Hoffman Method):

-

Calculate the rate constant (

) at coalescence: -

Calculate the Free Energy of Activation (

) using the Eyring equation:

-

Data Presentation: Stability Parameters

| Parameter | Symbol | Significance | Typical Value (Parent) |

| Equilibrium Constant | Ratio of | > 10 (Favors 5H) | |

| Activation Energy | Barrier to tautomerization | 14 - 16 kcal/mol | |

| Coalescence Temp | Dynamic exchange point | -40°C to -10°C |

Computational Assessment (In Silico)

Before synthesis, thermodynamic stability should be predicted using Density Functional Theory (DFT) to assess if the target derivative will exist as the desired 5H-tautomer.

Recommended Level of Theory: B3LYP/6-311+G(d,p) or ωB97X-D/def2-TZVP (includes dispersion corrections).

Workflow:

-

Conformational Search: Generate "tub", "chair", and planar conformers for both 1H and 5H tautomers.

-

Optimization: Optimize geometry in the gas phase and solvent model (PCM/SMD for Methanol).

-

Frequency Calculation: Confirm minima (no imaginary frequencies).

-

Energy Comparison: Calculate

.-

If

, the 5H form is thermodynamically stable. -

If

kcal/mol, the 1H form will predominate.

-

References

-

Synthesis of 1H- and 5H-1,3-diazepines from azido- and tetrazolo-pyridines. Source: Chemical Communications (RSC Publishing) [Link][3]

-

1H-1,3-Diazepines, 5H-1,3-diazepines, 1,3-diazepinones, and 2,4-diazabicyclo[3.2.0]heptenes. Source: Organic & Biomolecular Chemistry [Link][4]

-

Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Source: Molecules (MDPI) [Link][5]

-

1,3-Diazepine: A privileged scaffold in medicinal chemistry. Source: Medicinal Research Reviews (Wiley) [Link]

-

Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors. Source: ACS Omega [Link]

Sources

- 1. Photolysis of 1H- and 5H-2,3-benzodiazepines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Synthesis of 1H- and 5H-1,3-diazepines from azido- and tetrazolo-pyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. 1H-1,3-Diazepines, 5H-1,3-diazepines, 1,3-diazepinones, and 2,4-diazabicyclo[3.2.0]heptenes, - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Molecular weight and formula of 4-Methoxy-6-methyl-5H-1,3-diazepine

Content Type: Technical Reference & Synthesis Guide Audience: Medicinal Chemists, Photochemists, and Drug Discovery Specialists

Executive Summary

4-Methoxy-6-methyl-5H-1,3-diazepine (CAS: 95680-67-4) represents a specialized heterocyclic scaffold within the diazepine family. Unlike the widely commercialized 1,4-benzodiazepines (anxiolytics), the 1,3-diazepine class is primarily of interest in advanced organic synthesis and photoaffinity labeling studies. This compound is typically generated via the photochemical ring expansion of pyridine derivatives, serving as a critical intermediate in understanding the behavior of nitrenes and azepines in nucleophilic solvents.

This guide provides a rigorous breakdown of its physicochemical properties, a validated synthesis protocol based on photochemical rearrangement, and a mechanistic analysis of its formation.

Part 1: Physicochemical Profile

The following data establishes the fundamental identity of the compound. Researchers should use these values for mass spectrometry calibration and stoichiometric calculations.

Table 1: Core Chemical Specifications

| Parameter | Value | Technical Notes |

| IUPAC Name | 4-Methoxy-6-methyl-5H-1,3-diazepine | Nomenclature indicates a 7-membered ring with nitrogens at positions 1 and 3. |

| CAS Registry Number | 95680-67-4 | Verified identifier for database retrieval. |

| Molecular Formula | C₇H₁₀N₂O | Consistent with a methyl-substituted diazepine ring with a methoxy adduct. |

| Molecular Weight | 138.17 g/mol | Monoisotopic mass: 138.0793. Essential for HRMS validation. |

| Physical State | Pale Yellow Oil / Low-Melting Solid | Highly dependent on purity; often isolated as a gum due to instability. |

| Solubility | Methanol, DCM, DMSO | Hydrolytically unstable in acidic aqueous media. |

| Storage | -20°C, Inert Atmosphere | Sensitive to moisture and light; prone to polymerization. |

Part 2: Synthesis & Mechanism

The "Photochemical Ring-Expansion" Protocol

The most authoritative route to 4-methoxy-1,3-diazepines is the photolysis of 2-azidopyridines in methanol . This reaction exploits the high reactivity of singlet nitrenes to induce ring expansion, trapping the intermediate with a nucleophilic solvent (methanol).

Target Precursor: 2-Azido-5-methylpyridine (Calculated to yield the 6-methyl isomer upon expansion).

Experimental Workflow

Reagents:

-

Precursor: 2-Azido-5-methylpyridine (1.0 eq).

-

Solvent/Nucleophile: Anhydrous Methanol (degassed).

-

Base: Sodium Methoxide (0.1 eq, optional to scavenge acid traces).

Protocol:

-

Preparation: Dissolve 2-azido-5-methylpyridine (500 mg) in anhydrous methanol (50 mL) in a quartz photolysis vessel.

-

Critical Step: The solution must be purged with Argon for 15 minutes to remove oxygen, which quenches the triplet nitrene and leads to intractable tars.

-

-

Irradiation: Irradiate the solution using a Rayonet reactor (300 nm or 350 nm lamps) or a high-pressure mercury lamp with a Pyrex filter.

-

Monitoring: Monitor the disappearance of the azide peak (~2130 cm⁻¹ in IR) or by TLC (silica, 20% EtOAc/Hexane). Reaction time is typically 1–4 hours.

-

-

Work-up: Evaporate the methanol under reduced pressure at <30°C. Do not heat, as 1,3-diazepines are thermally labile.

-

Purification: Rapid chromatography on neutral alumina (Activity III). Avoid silica gel, as its acidity can hydrolyze the enol ether (methoxy group). Elute with DCM/MeOH (95:5).

Mechanistic Pathway[1][2]

The formation of the 1,3-diazepine ring is a textbook example of nitrene rearrangement. Upon UV excitation, the azide releases nitrogen to form a singlet nitrene. This species undergoes ring expansion to a 1,2,4-triazepine-like transition state or directly expands to a dehydro-diazepine, which is then trapped by methanol.

Key Mechanistic Steps:

-

Photolysis: Loss of N₂ generates the singlet pyridyl nitrene.

-

Ring Expansion: The nitrene attacks the adjacent carbon (C3), breaking the C2-C3 bond and forming a strained cyclic ketenimine or azirine intermediate.

-

Nucleophilic Trapping: Methanol attacks the electrophilic carbon of the expanded ring (C4), resulting in the 4-methoxy-5H-1,3-diazepine structure.

Visualization: Photochemical Ring Expansion

Figure 1: Reaction pathway for the conversion of 2-azidopyridine precursors to 1,3-diazepines via nitrene intermediates.[1]

Part 3: Applications & Strategic Implications

Medicinal Chemistry Scaffold

The 1,3-diazepine ring is considered a "privileged scaffold" in drug design, distinct from the sedative 1,4-benzodiazepines.

-

Enzyme Inhibition: Derivatives of 1,3-diazepine (e.g., pentostatin) are potent adenosine deaminase inhibitors. The 4-methoxy-6-methyl derivative serves as a lipophilic core for probing the active sites of hydrolytic enzymes.

-

Bioisosterism: It acts as a seven-membered bioisostere for pyrimidines, offering altered hydrogen bonding vectors and metabolic stability profiles.

Photoaffinity Labeling

The synthesis precursors (azides) and the diazepine products are relevant to photoaffinity labeling . The 1,3-diazepine structure itself is often the "unmasked" reactive species that covalently binds to protein targets upon irradiation, making this specific molecule a model for understanding the post-photolysis fate of azido-based probes.

Stability Considerations

Researchers must note that 5H-1,3-diazepines are tautomerically active . The 5H-isomer (saturated at C5) is often in equilibrium with the 1H-isomer depending on solvent polarity.

-

Observation: In CDCl₃ NMR, signal broadening at the C5 position (approx. δ 2.5-3.0 ppm) indicates rapid proton exchange.

-

Handling: Avoid acidic workups, which rapidly hydrolyze the methoxy group to yield the corresponding diazepinone (urea derivative).

References

-

Local Pharma Guide. (n.d.). 4-Methoxy-6-methyl-5H-1,3-diazepine CAS 95680-67-4 Profile. Retrieved from

-

Malki, Y., Martinez, J., & Masurier, N. (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry. Medicinal Research Reviews, 41(4), 2247–2315. Retrieved from

- Sasaki, T., Kanematsu, K., & Murata, M. (1971). Formation of 1,3-diazepines by the photolysis of 2-azidopyridines in the presence of nucleophiles. Tetrahedron, 27(22), 5359-5369.

-

Tomer, K. B., et al. (1973). Photochemistry of Heterocyclic Compounds. Journal of the American Chemical Society.[2] (Discusses nitrene ring expansion).

-

GuideChem. (2024). Chemical Properties of Diazepine Derivatives. Retrieved from

Sources

Methodological & Application

Application Note: Photochemical Synthesis of 1,3-Diazepines from Pyridine N-Imides

Executive Summary

This application note details the synthesis of 1,3-diazepines, a privileged scaffold in medicinal chemistry, utilizing the photochemical rearrangement of pyridine N-imides. While the direct photolysis of pyridine N-imides typically yields 1,2-diazepines (the Streith reaction), this guide focuses on the subsequent controlled thermal or photochemical isomerization required to access the thermodynamically stable 1,3-diazepine pharmacophore.

We provide a validated two-stage protocol: (1) Photochemical valence isomerization to the 1,2-diazepine intermediate, followed by (2) Thermal [1,5]-sigmatropic rearrangement to the 1,3-diazepine. This method offers access to seven-membered heterocycles difficult to synthesize via conventional condensation chemistry.

Scientific Background & Mechanism[1][2][3][4][5]

The Challenge of 1,3-Diazepine Synthesis

1,3-Diazepines are critical structural motifs in HIV protease inhibitors, CNS-active agents, and enzyme inhibitors (e.g., pentostatin). However, their synthesis is often hampered by the instability of the seven-membered ring and the difficulty of introducing asymmetry. Photochemical ring expansion offers a "atom-economic" route by inserting the N-imide nitrogen into the pyridine ring.

Mechanistic Pathway

The transformation proceeds through a cascade of valence tautomerizations.

-

Excitation: Upon UV irradiation, the pyridine N-imide (ylide) undergoes excitation to the singlet state (

). -

Electrocyclization: The excited ylide undergoes conrotatory electrocyclization to form a bicyclic diazanorcaradiene intermediate (1,7-diazabicyclo[4.1.0]hepta-2,4-diene).

-

Ring Expansion (Kinetic): The diazanorcaradiene undergoes disrotatory ring opening to yield the 1H-1,2-diazepine . This is the kinetic photoproduct.

-

Isomerization (Thermodynamic): Under thermal conditions (or prolonged photolysis), the 1,2-diazepine undergoes a [1,5]-sigmatropic hydrogen shift (or alkyl shift depending on substitution) to form the more stable 1H-1,3-diazepine .

Pathway Visualization

Figure 1: Mechanistic pathway from Pyridine N-imide to 1,3-Diazepine.[1]

Experimental Protocol

Safety Pre-Check

-

UV Radiation: High-intensity UV sources can cause severe eye and skin damage. Use UV-blocking goggles and perform reactions in a light-shielded reactor.

-

Reagent Hazards: The preparation of N-imides often uses O-Mesitylenesulfonylhydroxylamine (MSH) . MSH is potentially explosive if allowed to dry. It should be kept in solution and used immediately. Alternative: Use O-(diphenylphosphinyl)hydroxylamine (DPH) for a safer amination profile if compatible.

Stage 1: Synthesis of Pyridine N-Imide Precursor

Objective: To generate the N-aminopyridinium salt and the subsequent free ylide.

Reagents:

-

Substituted Pyridine (1.0 equiv)

-

O-Mesitylenesulfonylhydroxylamine (MSH) (1.1 equiv) [Caution]

-

Potassium carbonate (

) -

Solvent: Dichloromethane (DCM) / Ethanol

Procedure:

-

Dissolve the pyridine derivative in DCM (0.5 M).

-

Add a solution of MSH in DCM dropwise at 0°C.

-

Stir at room temperature for 1-3 hours. A precipitate (N-aminopyridinium mesitylenesulfonate) will form.

-

Filter the salt and wash with cold ether.

-

Ylide Liberation: Dissolve the salt in Ethanol. Add

(2.0 equiv) and stir for 30 mins. Filter off inorganic salts. The filtrate contains the Pyridine N-imide.-

Note: Some stable ylides can be isolated; unstable ones should be photolyzed immediately in situ.

-

Stage 2: Photolysis (Ring Expansion)

Objective: Conversion of N-imide to 1,2-diazepine.[2]

Equipment:

-

Immersion well photochemical reactor.

-

Lamp: 400W High-Pressure Mercury Lamp.[3]

-

Filter: Pyrex glass filter (Critical: Cutoff

nm). Quartz allows deep UV which decomposes the diazepine.

Procedure:

-

Dilute the N-imide solution (from Stage 1) to approx. 0.01 - 0.02 M in Ethanol or DCM.

-

Insight: Dilution prevents intermolecular dimerization.

-

-

Degas the solution with Argon for 20 minutes.

-

Reasoning: Oxygen acts as a triplet quencher and can induce photo-oxidation.

-

-

Irradiate through the Pyrex filter while cooling (maintain

°C). -

Monitor by TLC/HPLC. The deep color of the ylide (often yellow/orange) will fade to pale yellow.

-

Evaporate solvent in vacuo at low temperature (< 30°C).

-

Result: Crude 1H-1,2-diazepine.

Stage 3: Isomerization to 1,3-Diazepine

Objective: Thermal rearrangement of the 1,2-isomer to the 1,3-isomer.

Procedure:

-

Dissolve the crude 1,2-diazepine in Xylene or Toluene .

-

Heat to reflux (110°C - 140°C) under Argon.

-

Monitor by NMR (shift of ring protons) or HPLC.

-

Endpoint: Disappearance of 1,2-diazepine signals.

-

-

Cool and concentrate.

-

Purification: Flash chromatography on Alumina (neutral) or Silica (deactivated). 1,3-Diazepines can be sensitive to acidic silica.

Data & Optimization Guide

Substituent Effects on Yield

The nature of the substituent on the pyridine ring dictates the stability of the 1,3-isomer.

| Substituent (R) | Primary Product (Photolysis) | Primary Product (Thermolysis) | Yield (Overall) | Notes |

| H (Unsubstituted) | 1,2-Diazepine | Polymerizes/Degrades | Low | Unstable 1,3-isomer. |

| 2-Me / 2-Ph | 1,2-Diazepine | 1H-1,3-Diazepine | 40-60% | [1,5]-H shift is favored. |

| EWG (e.g., CO2Et) | Stable 1,2-Diazepine | 1,3-Diazepine | 65-80% | EWG stabilizes the ring. |

| Isoquinoline Core | 1,3-Benzodiazepine | N/A | 50-70% | Direct photolysis yields 1,3-isomer. |

Troubleshooting Workflow

Figure 2: Troubleshooting decision tree for diazepine synthesis.

References

-

Streith, J. (1977). "Photochemical synthesis of 1,2-diazepines." Pure and Applied Chemistry, 49(3), 305-315. Link

-

Tsuchiya, T., & Kurita, J. (1974).[3] "Synthesis and Photochemical Behaviour of 3H-1,2-Benzodiazepines." Journal of the Chemical Society, Chemical Communications, (22), 936-937. Link

-

Tsuchiya, T., Kurita, J., & Snieckus, V. (1977).[2] "General photochemical synthesis of 1H-1,2-benzodiazepines from N-iminoquinolinium ylide dimers." The Journal of Organic Chemistry, 42(11), 1856-1861. Link

-

Nasr, T., Bondock, S., & Yakoob, M. (2021). "1,3-Diazepine: A privileged scaffold in medicinal chemistry."[4][5][6] Medicinal Research Reviews, 41(5), 2662-2713. Link

-

Moore, J. A., Freeman, W. J., Gearhart, R. C., & Yokelson, H. B. (1984). "Heterocyclic studies. 45. Thermal isomerization of a 1,2-diazepine to a 1,3-diazepine." The Journal of Organic Chemistry, 49(14), 2664-2669. Link

Sources

- 1. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and photochemical behaviour of 3H-1,2-benzodiazepines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 1,3-Diazepine: A privileged scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Ring expansion protocols to generate 4-Methoxy-6-methyl-5H-1,3-diazepine

This Application Note details the protocol for the synthesis of 4-Methoxy-6-methyl-5H-1,3-diazepine via the photochemical ring expansion of 3-azido-5-methylpyridine . This methodology leverages the reactivity of singlet nitrenes generated in situ to access the scarce 1,3-diazepine scaffold, a pharmacophore relevant in neuroactive and kinase-inhibitory drug discovery.

Part 1: Scientific Foundation & Mechanism

1.1 Target Analysis

-

Core Structure: A seven-membered unsaturated ring containing two nitrogen atoms at positions 1 and 3.

-

Key Features:

-

5H-tautomer: The saturated carbon is at position 5, distinguishing it from the 1H- or 3H-isomers often observed in benzodiazepines.

-

4-Methoxy group: Introduced via nucleophilic trapping of the photo-intermediate by methanol/methoxide.

-

6-Methyl group: Inherited from the pyridine precursor (C5 position).

-

1.2 Reaction Mechanism (The "Streith-Tsuchiya" Expansion) The synthesis relies on the photolysis of 3-azido-5-methylpyridine . Upon UV irradiation, the azide releases nitrogen to form a singlet nitrene. This highly reactive species attacks the adjacent C-2 ring carbon, forming a bicyclic azirine intermediate. Subsequent ring opening and nucleophilic attack by methoxide yield the 1,3-diazepine.

Mechanism Pathway:

-

Excitation: 3-Azido-5-methylpyridine

Singlet Nitrene. -

Cyclization: Nitrene attacks C-2

1,3-diazabicyclo[3.2.0]hepta-diene (unstable azirine). -

Expansion & Trapping: The bicyclic system opens to a ketenimine-like intermediate, which is trapped by the methoxide nucleophile at the carbon originally bearing the azide (becoming C-4), while the ring expands to 7 members.

Part 2: Experimental Protocols

Phase A: Precursor Synthesis (3-Azido-5-methylpyridine)

Note: Organic azides are potentially explosive. Perform all reactions behind a blast shield.

Reagents:

-

3-Amino-5-methylpyridine (Starting Material)

-

Sodium Nitrite (

) -

Sodium Azide (

) -

Hydrochloric Acid (6M HCl)

-

Diethyl Ether (

)

Protocol:

-

Diazotization: Dissolve 3-amino-5-methylpyridine (10 mmol) in 6M HCl (20 mL) and cool to 0°C in an ice-salt bath.

-

Add a solution of

(11 mmol) in water (5 mL) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt. -

Azidation: Carefully add a solution of

(12 mmol) in water (10 mL) dropwise. Caution: Nitrogen gas evolution will occur. -

Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature over 2 hours.

-

Workup: Neutralize carefully with saturated

. Extract with -

Purification: If necessary, purify via rapid filtration through a short plug of neutral alumina (eluent: Hexane/EtOAc). Store in the dark at -20°C.

Phase B: Photochemical Ring Expansion (Target Synthesis)

Reagents:

Equipment:

-

Immersion well photochemical reactor (e.g., Rayonet or Hanovia).

-

High-pressure mercury lamp (400W or 125W) with a Pyrex filter (cutoff

> 290 nm) to prevent degradation of the product.

Protocol:

-

Preparation: Dissolve 3-azido-5-methylpyridine (2.0 mmol) in anhydrous methanol (200 mL).

-

Activation: Add Sodium Methoxide (

, 5.0 mmol) to the solution. Critical: The presence of a strong base is essential to direct the formation of the 4-methoxy-5H-tautomer and prevent polymerization. -

Deoxygenation: Purge the solution with a stream of Argon for 20 minutes to remove dissolved oxygen (triplet nitrene quencher).

-

Irradiation: Irradiate the solution through the Pyrex filter at ambient temperature (water-cooled jacket). Monitor the reaction by TLC (disappearance of the azide spot) or Nitrogen evolution. Typical reaction time: 30–60 minutes.

-

Quenching: Once the starting material is consumed, stop irradiation immediately to avoid secondary photolysis.

-

Isolation: Evaporate the methanol in vacuo at a temperature below 35°C.

-

Purification: The residue contains the target diazepine and inorganic salts. Extract with

, filter, and concentrate.-

Note: 1,3-Diazepines can be sensitive to acidic silica. Use Deactivated Alumina (Grade III) for column chromatography, eluting with Benzene/EtOAc or Hexane/EtOAc gradients.

-

-

Storage: The product is a pale yellow oil or solid. Store under Argon at -20°C.

Part 3: Data & Validation

Expected Analytical Data:

| Parameter | Expected Signal (1H NMR, CDCl3) | Structural Assignment |

|---|

| Methoxy Group |

Troubleshooting Guide:

-

Low Yield: Ensure oxygen is completely removed. Oxygen reacts with triplet nitrenes to form nitro compounds or tars.

-

Polymerization: Reduce concentration (dilution favors intramolecular ring expansion over intermolecular coupling).

-

Wrong Isomer (3H or 1H): The 5H-isomer is kinetically favored in the presence of methoxide. Ensure NaOMe is fresh and in excess (2-3 equivalents).

Part 4: Visualization (Pathways & Workflow)

Figure 1: Mechanistic Pathway

Figure 2: Experimental Workflow

References

-

Sashida, H., Fujii, A., & Tsuchiya, T. (1987). Studies on Diazepines. XXIX. Syntheses of 3H- and 5H-1,4-Benzodiazepines from 3-Azidoquinolines. Chemical & Pharmaceutical Bulletin, 35(10), 4110-4116.

-

Sawanishi, H., & Tsuchiya, T. (1990).[5] Ring expansion of α-azidoazines: formation of the first examples of fully unsaturated monocyclic 1,3,5-triazepines.[5] Journal of the Chemical Society, Chemical Communications, (9), 723-724.

-

Reisinger, A., Bernhardt, P. V., & Wentrup, C. (2004). Synthesis of 1,3-diazepines and ring contraction to cyanopyrroles.[3][4] Organic & Biomolecular Chemistry, 2(2), 246-256.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. CAS NO. 95680-67-4 | 4-Methoxy-6-methyl-5H-1,3-diazepine | C7H10N2O [localpharmaguide.com]

- 3. Synthesis of 1,3-diazepines and ring contraction to cyanopyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 1,3-diazepines and ring contraction to cyanopyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

Application Notes and Protocols for the C2-Functionalization of 4-Methoxy-6-methyl-5H-1,3-diazepine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,3-Diazepine Scaffold in Medicinal Chemistry

The 1,3-diazepine motif is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its presence in molecules like the anticancer agent pentostatin and the β-lactamase inhibitor avibactam underscores its therapeutic relevance.[1][2] The seven-membered ring with two nitrogen atoms in a 1,3-relationship provides a flexible yet constrained framework, ideal for interacting with biological targets such as enzymes and G-protein coupled receptors.[1] The ability to introduce diverse functional groups at specific positions on the diazepine ring is crucial for modulating the pharmacological properties of these molecules. This guide provides a comprehensive overview and detailed protocols for the functionalization of the 4-methoxy-6-methyl-5H-1,3-diazepine scaffold, with a specific focus on the strategic C2 position.

Strategic Approach to C2-Functionalization

Direct C-H functionalization at the C2 position of the 5H-1,3-diazepine ring is challenging due to the lack of sufficient acidity of the C2-proton. A more robust and versatile strategy involves a two-stage approach:

-

Synthesis of a C2-Activated Precursor: Construction of the 1,3-diazepine ring with a pre-installed functional handle at the C2 position. A 2-(methylthio) group is an excellent choice for this purpose, as it is readily introduced and can be subsequently displaced or transformed.

-

Diversification at the C2-Position: Utilization of the 2-(methylthio) group as a leaving group in nucleophilic substitution reactions or as a handle for transition metal-catalyzed cross-coupling reactions.

This application note will provide detailed protocols for both stages, enabling researchers to generate a library of C2-functionalized 4-methoxy-6-methyl-5H-1,3-diazepine derivatives for further investigation.

PART 1: Synthesis of 2-(Methylthio)-4-methoxy-6-methyl-5H-1,3-diazepine

The synthesis of the C2-activated 1,3-diazepine precursor can be achieved through a cyclocondensation reaction. This protocol is adapted from established methods for the synthesis of related 2-substituted 1,3-diazepines.[3]

Protocol 1: Synthesis of 2-(Methylthio)-4-methoxy-6-methyl-5H-1,3-diazepine

This protocol involves the reaction of a suitable 1,3-dicarbonyl equivalent with a source of the N-C-N fragment, in this case, S-methylisothiourea.

Materials:

-

4-Methoxy-4-penten-2-one

-

S-Methylisothiourea sulfate

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (EtOAc) for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add S-methylisothiourea sulfate (1.2 equivalents) and anhydrous methanol.

-

Base Addition: Cool the suspension to 0 °C in an ice bath and add sodium methoxide (2.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for 30 minutes.

-

Addition of the β-Ketoenone: Add a solution of 4-methoxy-4-penten-2-one (1.0 equivalent) in anhydrous methanol dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

-

Extraction: Partition the residue between dichloromethane and water. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(methylthio)-4-methoxy-6-methyl-5H-1,3-diazepine.

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 2: Diversification of the C2-Position

The 2-(methylthio) group is a versatile handle for introducing a wide range of substituents at the C2 position. The following protocols outline key transformations.

Protocol 2A: Nucleophilic Aromatic Substitution (SNAr) - Amination

The 2-(methylthio) group can be displaced by various nucleophiles. This protocol details the reaction with a primary amine.

Materials:

-

2-(Methylthio)-4-methoxy-6-methyl-5H-1,3-diazepine

-

Primary amine of choice (e.g., benzylamine) (1.5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a sealed tube, dissolve 2-(methylthio)-4-methoxy-6-methyl-5H-1,3-diazepine (1.0 equivalent) in anhydrous NMP.

-

Reagent Addition: Add the primary amine (1.5 equivalents) and DIPEA (2.0 equivalents) to the solution.

-

Reaction: Seal the tube and heat the reaction mixture to 120-140 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Extraction: Separate the layers and extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous NH₄Cl solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-1,3-diazepine derivative.

Protocol 2B: Oxidation to Sulfone and Subsequent Nucleophilic Substitution

Oxidation of the 2-(methylthio) group to the corresponding sulfone significantly enhances its leaving group ability, allowing for displacement by weaker nucleophiles.[4][5][6]

Step 1: Oxidation to the Sulfone

Materials:

-

2-(Methylthio)-4-methoxy-6-methyl-5H-1,3-diazepine

-

meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve 2-(methylthio)-4-methoxy-6-methyl-5H-1,3-diazepine (1.0 equivalent) in anhydrous DCM and cool to 0 °C.

-

Oxidant Addition: Add m-CPBA (2.2 equivalents) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Quenching: Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution, followed by saturated aqueous NaHCO₃ solution.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude 2-(methylsulfonyl)-4-methoxy-6-methyl-5H-1,3-diazepine, which can often be used in the next step without further purification.

Step 2: Nucleophilic Displacement of the Sulfone

The resulting 2-(methylsulfonyl) derivative is a highly activated substrate for nucleophilic substitution and can react with a wider range of nucleophiles under milder conditions than the parent 2-(methylthio) compound. The procedure is similar to Protocol 2A, but can often be performed at lower temperatures and with a weaker base.

Protocol 2C: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura type)

The 2-(methylthio) group can participate in palladium-catalyzed cross-coupling reactions, although this may require specific ligands and conditions. A more reliable approach is to first convert the 2-(methylthio) group to a 2-halo (e.g., 2-chloro) derivative.

Step 1: Conversion of 2-Thioxo to 2-Chloro Derivative

If starting from a 2-thioxo precursor (synthesized, for example, from thiourea), it can be converted to the 2-chloro derivative.

Materials:

-

4-Methoxy-6-methyl-1,3-diazepine-2-thione

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (as a scavenger)

-

Toluene, anhydrous

Procedure:

-

Reaction Setup: To a flame-dried flask, add the 2-thione (1.0 eq) and anhydrous toluene.

-

Reagent Addition: Carefully add POCl₃ (3.0 eq) followed by N,N-dimethylaniline (1.1 eq) at room temperature.

-

Reaction: Heat the mixture to reflux for 3-5 hours.

-

Work-up: Cool the reaction and carefully pour it onto crushed ice.

-

Extraction: Extract the mixture with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry, and concentrate. Purify by chromatography to obtain 2-chloro-4-methoxy-6-methyl-5H-1,3-diazepine.

Step 2: Suzuki-Miyaura Cross-Coupling

Materials:

-

2-Chloro-4-methoxy-6-methyl-5H-1,3-diazepine

-

Aryl or heteroaryl boronic acid (1.5 equivalents)

-

Pd(PPh₃)₄ (0.05 equivalents)

-

Sodium carbonate (Na₂CO₃) (2.0 equivalents)

-

1,4-Dioxane and Water (4:1 mixture)

Procedure:

-

Reaction Setup: To a flask, add the 2-chloro-1,3-diazepine, boronic acid, and Na₂CO₃.

-

Catalyst and Solvent: Add the Pd(PPh₃)₄ catalyst and the dioxane/water solvent mixture.

-

Reaction: Degas the mixture and heat to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC/LC-MS).

-

Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate.

-

Purification: Wash the organic layer, dry, concentrate, and purify by column chromatography.

Data Summary

| Protocol | C2-Substituent | Key Reagents | Typical Conditions | Notes |

| 1 | -SMe | S-Methylisothiourea, NaOMe | Reflux in MeOH | Synthesis of the key intermediate. |

| 2A | -NHR | Primary amine, DIPEA | 120-140 °C in NMP | For the introduction of amino groups. |

| 2B | -Nu (various) | m-CPBA, then nucleophile | 0 °C to RT (oxidation) | Two-step process for less reactive nucleophiles. |

| 2C | -Aryl/Heteroaryl | POCl₃, then boronic acid, Pd(PPh₃)₄ | Reflux, then 80-100 °C | For C-C bond formation. |

Visualizing the Workflow

Synthetic Strategy for C2-Functionalization

Caption: Generalized mechanism for SNAr at C2.

Conclusion

The functionalization of 4-methoxy-6-methyl-5H-1,3-diazepine at the C2 position is a valuable strategy for the generation of novel chemical entities for drug discovery and development. While direct C-H activation at this position is not well-established, a robust and versatile approach involves the synthesis of a C2-activated precursor, such as a 2-(methylthio) or 2-chloro derivative, followed by a range of diversification reactions. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around this important heterocyclic scaffold.

References

-

Masurier, N., et al. (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry. Medicinal Research Reviews. [Link]

-

de Souza, A. C. D., et al. (2023). Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors. ACS Omega. [Link]

-

Masurier, N., et al. (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry. Request PDF. [Link]

-

Li, P., et al. (2020). Synthesis of 1,3-Benzodiazepines through [5 + 2] Annulation of N-Aryl Amidines with Propargylic Esters. Organic Letters. [Link]

-

Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc. [Link]

-

Li, P., et al. (2020). Synthesis of 1,3-Benzodiazepines through [5 + 2] Annulation of N-Aryl Amidines with Propargylic Esters. ACS Publications. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. [Link]

-

Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]

-

CrashCourse. (2022, March 2). Diazonium Salts & Nucleophilic Aromatic Substitution: Crash Course Organic Chemistry #47. YouTube. [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. [Link]

-

Al-Tel, T. H. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

-

Severina, H., et al. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-thioxo-2, 3-dihydropyrimidin-4(1H)-one acetamides. Journal of Applied Pharmaceutical Science. [Link]

-

Shang, Z.-H., & Ha, J. (2007). Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

de Souza, A. C. D., et al. (2023). Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors. ACS Publications. [Link]

-

de Souza, A. C. D., et al. (2023). Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors. National Institutes of Health. [Link]

Sources

Application Note: Handling and Storage Protocols for Sensitive 1,3-Diazepine Compounds

Abstract

This Application Note provides a rigorous technical framework for the handling, isolation, and storage of 1,3-diazepine derivatives. Unlike their thermodynamically stable 1,4-benzodiazepine counterparts (e.g., diazepam), 1,3-diazepines often exhibit significant chemical instability due to ring strain, anti-aromatic character (in certain tautomers), and susceptibility to hydrolytic ring-opening or thermal contraction to pyrroles. This guide outlines a self-validating workflow designed to preserve the integrity of these "privileged scaffolds" during drug development and mechanistic studies.

Chemical Rationale: The Stability Cliff

To handle 1,3-diazepines effectively, one must understand the mechanisms driving their degradation. These seven-membered heterocycles containing nitrogen at positions 1 and 3 are often synthesized via photochemical rearrangement of pyridine-N-imides or azides. Their high energy state makes them prone to three primary failure modes:

-

Thermal Ring Contraction: Upon heating, monocyclic 1,3-diazepines frequently undergo electrocyclic ring closure followed by nitrogen elimination or rearrangement to form thermodynamically stable 3-cyanopyrroles or pyridines .

-

Hydrolytic Ring Opening: The imine functionality (C=N) is highly susceptible to nucleophilic attack by water, particularly under acidic conditions, leading to ring cleavage into diamines and dicarbonyls.

-

Photolytic Reversion: Compounds synthesized via photolysis are often photo-labile, reverting to precursors or degrading into amorphous polymers upon exposure to UV/VIS light.

Table 1: Stability Profile of Diazepine Isomers

| Feature | 1,4-Benzodiazepines | 1,3-Diazepines (Monocyclic) | Handling Implication |

| Thermodynamic Stability | High (Stable at RT) | Low (Metastable) | Cold Chain Required |

| Acid Sensitivity | Moderate (Reversible protonation) | High (Irreversible Hydrolysis) | Avoid Acidic Workups |

| Light Sensitivity | Low | High (Photo-active) | Amber/Foil Shielding |

| Dominant Tautomer | N/A | 1H- vs. 5H- tautomerism | Monitor by NMR |

Environmental Control & Equipment

The handling of 1,3-diazepines requires a Class II Inert Atmosphere protocol. Standard benchtop techniques are insufficient for long-term stability.

The "Gold Standard" Setup

-

Primary Workspace: Argon-filled Glovebox (

ppm, -

Secondary Workspace: Schlenk line with dual manifold (High vacuum / Argon).

-

Glassware: All glassware must be oven-dried at 120°C for >4 hours and silanized (treated with HMDS) to remove surface hydroxyls that can catalyze protonation.

Light Exclusion

-

All reactions and storage must occur in amberized glassware .

-

If amber glass is unavailable, wrap vessels in aluminum foil.

-

Critical: Avoid fluorescent fume hood lights; use red-filtered LED task lighting during manipulation.

Protocol: Isolation and Solubilization

Objective: Isolate the 1,3-diazepine from the reaction matrix without triggering thermal rearrangement or hydrolysis.

Step-by-Step Methodology

-

Quenching:

-

Do NOT use aqueous acid.

-

Quench reactions with anhydrous solid buffers (e.g., Sodium Sulfate/Sodium Bicarbonate mix) or by cooling to -78°C.

-

-

Solvent Selection (The "Zero-Acid" Rule):

-

Avoid: Chloroform (

). It naturally decomposes to form trace HCl, which catalyzes ring opening. -

Preferred: Anhydrous Dichloromethane (DCM) passed through basic alumina, or anhydrous THF.

-

Stabilizer: Add 0.1% Triethylamine (

) to solvents to maintain a slightly basic microenvironment.

-

-

Concentration:

-

Use a rotary evaporator with a bath temperature < 25°C .

-

Do not distill to dryness if the compound is an oil; concentrated oils often polymerize exothermically.

-

Best Practice: Solvent exchange into benzene or dioxane and freeze-dry (lyophilize) to obtain a fluffy powder.

-

Storage Protocols

Principle: Kinetic trapping. We must deny the molecule the thermal energy required to cross the activation barrier for ring contraction.

Storage Hierarchy

-

Tier 1 (Best): Solid state, under Argon, flame-sealed ampoule, stored at -80°C .

-

Tier 2 (Acceptable): Solid state, Teflon-sealed screw cap (taped), stored at -20°C in a desiccator.

-

Tier 3 (Short-term <24h): Solution in Benzene-

, frozen, stored at -20°C.

Revival Protocol

When removing a sample from cold storage:

-

Place the sealed vessel in a desiccator.

-

Allow it to warm to Room Temperature (RT) over 30 minutes.

-

Why? Opening a cold vessel condenses atmospheric moisture instantly onto the solid, causing immediate hydrolysis.

Quality Control & Self-Validation

Before using a stored 1,3-diazepine in a biological assay, you must validate its integrity.

The "Proton Fingerprint" Check (1H NMR)

Run a quick 1H NMR in

-

Marker 1 (Intact): Look for the diagnostic C2-proton signal (often a singlet or triplet around 7.0–8.5 ppm depending on substitution).

-

Marker 2 (Hydrolysis): Check for the appearance of aldehyde protons (9.5–10.0 ppm) indicating ring opening.

-

Marker 3 (Contraction): Check for new aromatic signals distinct from the starting material, indicating conversion to a pyrrole or pyridine.

Visualization: Handling Workflow & Degradation Pathways

The following diagrams illustrate the critical decision paths and failure modes for 1,3-diazepines.

Diagram 1: The "Safe-Path" Handling Workflow

Caption: Operational workflow emphasizing temperature control and acid avoidance to prevent degradation.

Diagram 2: Degradation Mechanisms (The "Failure Modes")

Caption: Primary degradation pathways. 1,3-diazepines are prone to contraction (heat) and hydrolysis (acid).

References

-

Reisinger, A., Bernhardt, P. V., & Wentrup, C. (2004). Synthesis of 1,3-diazepines and ring contraction to cyanopyrroles. Royal Society of Chemistry (Organic & Biomolecular Chemistry). Link

-

Nasri, S., et al. (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry. Medicinal Research Reviews. Link

-

Sigma-Aldrich Technical Bulletin AL-134. Handling and Storage of Air-Sensitive Reagents. Link

- Tsuchiya, T. (1990). Photochemistry of Pyridines and their Benzo Derivatives. CRC Handbook of Organic Photochemistry and Photobiology. (Contextual grounding for photochemical synthesis of diazepines).

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Link

Application Note: Reaction Mechanisms and Protocols for 4-Methoxy-6-methyl-5H-1,3-diazepine

Executive Summary

4-Methoxy-6-methyl-5H-1,3-diazepine is a specialized seven-membered heterocycle that serves as a high-value intermediate in the synthesis of functionalized pyrroles and pyridines. Unlike the more common 1,4-benzodiazepines (privileged scaffolds in CNS drug discovery), 1,3-diazepines are metastable, reactive intermediates often generated via the photolysis of pyridyl azides.

This Application Note details the reactivity profile of 4-Methoxy-6-methyl-5H-1,3-diazepine, specifically focusing on its interaction with nucleophiles. The compound acts as a "masked" 1,3-dipole or electrophile, undergoing rapid ring contraction to form 3-cyanopyrroles or N-acyl pyrroles under mild conditions. This guide provides validated protocols for its synthesis and subsequent transformation, offering a streamlined route to complex 5-membered heterocycles that are otherwise difficult to access.

Mechanistic Insight: The "Expand-then-Contract" Strategy

The utility of 4-Methoxy-6-methyl-5H-1,3-diazepine lies in its high ring strain and the lability of the imidate ether moiety at the C4 position. Its reactivity is governed by two primary pathways:

-

Nucleophilic Substitution (Pathway A): Direct displacement of the methoxy group by primary/secondary amines. This retains the 7-membered ring but is often reversible or competes with ring opening.

-

Ring Contraction (Pathway B - Dominant): Nucleophilic attack triggers an electrocyclic rearrangement, expelling a carbon fragment or rearranging the skeleton to form a thermodynamically stable pyrrole.

Mechanism Diagram: Ring Contraction to Pyrroles

The following diagram illustrates the reaction pathway where nucleophilic attack initiates ring contraction.

Figure 1: Mechanistic pathway showing the bifurcation between substitution and the thermodynamically favored ring contraction to cyanopyrroles.

Experimental Protocols

Synthesis of 4-Methoxy-6-methyl-5H-1,3-diazepine

Note: This compound is best prepared in situ or freshly isolated due to its sensitivity to moisture.

Principle: Photochemical ring expansion of 2-azido-4-methylpyridine (or 2-azido-6-methylpyridine) in the presence of methanol. The singlet nitrene intermediate inserts into the ring, followed by trapping with methanol.

Reagents:

-

2-Azido-6-methylpyridine (1.0 equiv)

-

Anhydrous Methanol (Solvent & Reagent)

-

Potassium methoxide (0.1 equiv, optional base catalyst)

Protocol:

-

Preparation: Dissolve 2-azido-6-methylpyridine (500 mg) in anhydrous methanol (50 mL) in a quartz reaction vessel.

-

Deoxygenation: Purge the solution with Argon for 15 minutes to remove oxygen (prevents photo-oxidation).

-

Irradiation: Irradiate the solution using a high-pressure mercury lamp (e.g., 125W or 450W) equipped with a Pyrex filter (cutoff < 300 nm) at 0°C.

-

Monitoring: Monitor by TLC (SiO2, EtOAc/Hexane 1:4). The azide spot will disappear, and a new, more polar spot (the diazepine) will appear.

-

Workup: Evaporate the solvent under reduced pressure at < 30°C. The residue is the crude 4-methoxy-6-methyl-5H-1,3-diazepine.

-

Checkpoint: The product is an oil or low-melting solid. Store under Argon at -20°C.

-

Nucleophilic Ring Contraction to Pyrroles

Application: Converting the diazepine into functionalized pyrroles.

Reagents:

-

Crude 4-Methoxy-6-methyl-5H-1,3-diazepine (from 3.1)

-

Nucleophile (e.g., Primary Amine, Hydrazine)

-

Solvent: Dichloromethane (DCM) or Ethanol

Protocol:

-

Dissolve the crude diazepine (1.0 mmol) in DCM (10 mL).

-

Add the nucleophile (1.2 equiv).

-

For Amines: Add triethylamine (1.5 equiv) if using an amine salt.

-

-

Stir at room temperature for 2–4 hours.

-

Observation: The reaction mixture often darkens as the rearrangement proceeds.

-

-

Purification: Wash with water (2 x 10 mL), dry over Na2SO4, and concentrate.

-

Isolation: Purify via flash column chromatography (SiO2). The major product is typically the 3-cyano-4-methylpyrrole derivative.

Data & Reactivity Profile

The following table summarizes the expected outcomes when reacting 4-Methoxy-6-methyl-5H-1,3-diazepine with various nucleophiles, based on class reactivity established by Reisinger et al. [1].

| Nucleophile Class | Conditions | Major Product | Mechanism Type |

| Methanol / NaOMe | Photolysis, 0°C | 4-Methoxy-6-methyl-5H-1,3-diazepine | Ring Expansion (Trapping) |

| Primary Amines (R-NH2) | DCM, RT, 2h | N-substituted 3-cyanopyrrole | Ring Contraction |

| Hydrazine | EtOH, Reflux | Pyrazole/Pyrrole hybrids | Ring Contraction/Fragmentation |

| Aqueous Acid (H3O+) | pH 2, RT | Acetyl-pyrrole / Pyridone | Hydrolysis & Rearrangement |

| Secondary Amines | DCM, RT | 4-Amino-1,3-diazepine | Substitution (OMe displacement) |

Workflow Visualization

The following diagram outlines the decision tree for selecting reaction conditions.

Figure 2: Synthetic workflow for generating pyrroles vs. substituted diazepines.

Critical Considerations (Troubleshooting)

-

Stability: 5H-1,3-diazepines are thermally unstable. Do not heat the crude photolysate above 40°C unless driving the rearrangement intentionally.

-

Solvent Effects: In nucleophilic reactions, protic solvents (EtOH) favor ring contraction, while aprotic solvents (DCM, THF) may allow for the isolation of substitution products.

-

Tautomerism: The 5H-isomer is the kinetic product. Under basic conditions, it may tautomerize to the 1H-isomer, which has significantly different reactivity (often inert to contraction).

References

-

Reisinger, A., Bernhardt, P. V., & Wentrup, C. (2004).[1] Synthesis of 1,3-diazepines and ring contraction to cyanopyrroles . Organic & Biomolecular Chemistry, 2(2), 246–256. [Link]

-

Sano, T., et al. (1984). Photochemical Ring Expansion of 2-Azidopyridines . Chemical & Pharmaceutical Bulletin, 32(12), 4942-4951. [Link]

-

PubChem. (n.d.). 4-Methoxy-6-methyl-5H-1,3-diazepine (Compound Summary) . National Library of Medicine. [Link]

Sources

Application Note: Accelerated Access to Methyl-Substituted 1,3-Diazepine Scaffolds via Microwave Irradiation

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepines . While 1,4-benzodiazepines are ubiquitous in medicinal chemistry, the 1,3-diazepine core (a seven-membered cyclic amidine) represents a privileged but underutilized scaffold, often found in kinase inhibitors, HIV-1 protease inhibitors, and as precursors to expanded-ring N-heterocyclic carbenes (NHCs).

Historically, the formation of seven-membered rings is hampered by unfavorable entropic factors (medium-ring constraints) and transannular interactions, often requiring high-dilution techniques or prolonged reflux (24–48 hours) with poor yields. This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to overcome these thermodynamic barriers, reducing reaction times to under 20 minutes while significantly improving regioselectivity and yield.

Scientific Background & Mechanism[2][3]

The Synthetic Challenge

The formation of 7-membered rings is kinetically slower than 5- or 6-membered rings due to the loss of degrees of freedom in the transition state (entropy of activation). In conventional thermal heating, the prolonged energy input required to overcome this barrier often leads to polymer formation or decomposition of the diamine precursors.

Microwave Advantage

Microwave irradiation provides direct dielectric heating of the polar reaction matrix. In the synthesis of 1,3-diazepines from diamines and carboxylic acid equivalents (orthoesters), the polar transition state is stabilized by the electromagnetic field. Furthermore, the ability to rapidly reach temperatures above the boiling point of the solvent (superheating) in sealed vessels accelerates the rate-determining intramolecular cyclization step.

Reaction Mechanism

The synthesis of 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine proceeds via the condensation of 1,4-diaminobutane (Putrescine) with triethyl orthoacetate .

-

Intermolecular Condensation: The first amine attacks the orthoester, eliminating ethanol to form an imidate intermediate.

-

Intramolecular Cyclization (Rate Limiting): The second amine attacks the imidate carbon. This step is entropically disfavored and is the primary target of microwave acceleration.

-

Elimination: Loss of the final ethanol molecule yields the cyclic amidine.

Figure 1: The microwave field stabilizes the dipolar transition state during the critical ring-closure step.

Experimental Protocol

Materials & Equipment

-

Microwave System: Single-mode reactor (e.g., Anton Paar Monowave or CEM Discover) capable of sustaining 20 bar pressure.

-

Vessel: 10 mL or 30 mL wide-neck glass vial with silicone/PTFE septum cap.

-

Reagents:

Step-by-Step Methodology

Step 1: Stoichiometric Assembly

In a fume hood, weigh 1,4-diaminobutane (88.15 mg, 1.0 mmol) directly into the microwave vial.

-

Note: If the diamine is solid/waxy, melt it gently before transfer to ensure accuracy. Add Triethyl orthoacetate (178 mg, 1.1 mmol, 1.1 equiv).[1]

-

Rationale: A slight excess of orthoester drives the equilibrium forward by compensating for volatility. Add Ammonium tetrafluoroborate (5 mol%) as a catalyst.[1]

-

Optimization: For acid-sensitive substrates, this can be run neat without catalyst, though reaction times may extend to 30 mins.

Step 2: Irradiation Parameters

Seal the vessel and place it in the microwave cavity. Program the instrument as follows:

| Parameter | Setting | Rationale |

| Temperature | 140 °C | Sufficient energy to overcome ring-strain barrier. |

| Time | 15:00 min | Optimized for >95% conversion. |

| Pre-Stirring | 30 sec | Ensures homogeneity before heating. |

| Pressure Limit | 250 psi (17 bar) | Safety cutoff (Ethanol evolution generates pressure).[1] |

| Power | Dynamic (Max 300W) | System adjusts power to maintain 140°C. |

Step 3: Workup & Isolation[1]

-

Cooling: Allow the vessel to cool to <50°C (automated air jet cooling usually takes ~2 mins).

-

Venting: Carefully uncap the vessel in a fume hood. The mixture will contain ethanol byproduct.

-

Evaporation: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove ethanol and excess orthoacetate.

-

Purification:

-

Method A (Precipitation): Dissolve the residue in minimal cold dichloromethane and add diethyl ether to precipitate the amidinium salt (if using acid catalyst).

-

Method B (Distillation): For the free base, Kugelrohr distillation is effective for these oily products.

-

Results & Validation

Reaction Optimization Data

The following table contrasts the microwave protocol against traditional conductive heating (oil bath reflux).

| Entry | Method | Catalyst | Temp (°C) | Time | Yield (%) | Notes |

| 1 | Oil Bath | None | 80 (Reflux) | 24 h | 42% | Incomplete; polymer formation.[1] |

| 2 | Oil Bath | 80 (Reflux) | 12 h | 65% | Slow kinetics. | |

| 3 | MW | None | 140 | 20 min | 88% | Clean conversion. |

| 4 | MW | 140 | 10 min | 96% | Optimal Protocol. |

Analytical Confirmation

The formation of the 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine is confirmed via

-

Diagnostic Signal: Look for the disappearance of the orthoester ethyl peaks and the appearance of a sharp singlet at ~2.0–2.3 ppm , corresponding to the C2-Methyl group attached to the amidine carbon.

-

Ring Protons: Multiplets at ~1.8 ppm (C5/C6) and ~3.4 ppm (C4/C7 adjacent to Nitrogen).[1]

Workflow Visualization

Figure 2: Operational workflow for the single-mode microwave synthesis.

Troubleshooting & Safety

Handling Hygroscopic Amines

1,4-diaminobutane is extremely hygroscopic. Water in the reaction competes with the amine for the orthoester, hydrolyzing it back to the ester/acid.

-

Solution: Store diamines in a desiccator. If the reagent is wet, add 4Å molecular sieves to the reaction vial during the pre-stirring phase.

Pressure Management

The reaction releases 3 equivalents of ethanol. In a 10 mL sealed vessel, this generates significant pressure at 140°C.

-

Solution: Do not exceed a fill volume of 4 mL in a 10 mL vial. Ensure the microwave software has a pressure cutoff set to 20 bar (approx 290 psi).

Regioselectivity (For Unsymmetrical Diamines)

If using a substituted diamine (e.g., 2-methyl-1,4-diaminobutane), regioselectivity becomes an issue.

-

Insight: MW irradiation tends to improve regioselectivity compared to thermal heating by favoring the kinetic product, but isomer separation via HPLC may still be required.

References

-

Aidouni, A., Bendahou, S., Demonceau, A., & Delaude, L. (2008).[1][2] Facile microwave-assisted synthesis of cyclic amidinium salts. Journal of Combinatorial Chemistry, 10(6), 886-892.[2] [Link]

-

Mollo, M. C., Kilimciler, N. B., Bisceglia, J. A., & Orelli, L. R. (2020).[1][3] Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol.[3][4][5] Beilstein Journal of Organic Chemistry, 16, 32–38.[3] [Link]

-

Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[6][7][8] Angewandte Chemie International Edition, 43(46), 6250-6284. [Link][1]

-

Clement, B., & Weide, M. (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry.[9] Medicinal Research Reviews, 41(3), 1337-1365. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Facile microwave-assisted synthesis of cyclic amidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ajrconline.org [ajrconline.org]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. Amidine synthesis by imidoylation [organic-chemistry.org]

- 9. 1,3-Diazepine: A privileged scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Stability of 4-Methoxy-6-methyl-5H-1,3-diazepine in acidic vs basic media

Welcome to the dedicated technical support guide for 4-Methoxy-6-methyl-5H-1,3-diazepine. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this heterocyclic compound. Our goal is to equip you with the foundational knowledge and experimental guidance necessary to anticipate challenges, interpret unexpected results, and ensure the integrity of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary structural features of 4-Methoxy-6-methyl-5H-1,3-diazepine that influence its chemical stability?

A1: The stability of 4-Methoxy-6-methyl-5H-1,3-diazepine is dictated by two key functional groups within its seven-membered ring structure:

-

An Enol Ether Moiety: The methoxy group attached to the diazepine ring at position 4 forms an enol ether (C=C-O-CH₃). Enol ethers are known to be particularly sensitive to acidic conditions, under which they can undergo rapid hydrolysis to form a carbonyl compound.[1][2]

-

An Imine (or Azomethine) Moiety: The C=N double bond within the 1,3-diazepine ring is an imine functional group. Imines are susceptible to hydrolysis in both acidic and basic media, reverting to a carbonyl compound and an amine.[3][4][5]

The interplay between these two groups determines the molecule's degradation profile under different pH conditions. Acid-catalyzed hydrolysis is often the most significant concern for this class of compounds.[5][6]

Q2: I subjected my compound to a standard acidic workup (e.g., 1M HCl) and my yield is significantly lower than expected. What is happening to my material?

A2: This is a common issue directly related to the compound's inherent instability in acidic media. The low yield is almost certainly due to acid-catalyzed hydrolysis of both the enol ether and the imine functionalities.

Causality: Under acidic conditions, two primary degradation reactions occur:

-

Enol Ether Hydrolysis: The reaction is initiated by the protonation of the carbon-carbon double bond. This step is favorable because the lone pair on the adjacent oxygen atom can stabilize the resulting carbocation, forming a resonance-stabilized oxonium ion.[1] This intermediate is then readily attacked by water, leading to the cleavage of the methoxy group and the formation of a ketone.

-

Imine Hydrolysis: Concurrently, the imine nitrogen is protonated, forming a highly electrophilic iminium ion.[5][6] Water, acting as a nucleophile, attacks the iminium carbon. A series of proton transfers and elimination steps then leads to the cleavage of the C=N bond, yielding another carbonyl group and an amine.[3]

These reactions can happen rapidly, even with dilute acids, significantly reducing the recovery of the intact parent compound.

Troubleshooting & Mitigation:

-

Avoid Strong Acids: If possible, use milder acidic conditions or avoid aqueous acidic workups altogether. Consider using a buffered wash or a quick extraction with a non-acidic aqueous phase.

-

Anhydrous Conditions: For reactions requiring an acid catalyst, ensure strictly anhydrous conditions to prevent hydrolysis.

-

Protective Groups: In a synthetic context, consider if alternative protecting groups that are more stable to acid could be used for precursors.

Below is a diagram illustrating the probable degradation pathway in an acidic medium.

Caption: Predicted acid-catalyzed degradation of the diazepine.

Q3: How stable is 4-Methoxy-6-methyl-5H-1,3-diazepine in basic media (e.g., NaOH, K₂CO₃)?

A3: The compound is expected to be significantly more stable in basic media compared to acidic media, primarily because the enol ether moiety is generally resistant to base-catalyzed hydrolysis.

However, the imine bond can still be a point of vulnerability. While acid catalysis is more common for imine hydrolysis, the reaction can proceed under basic or even neutral conditions, although typically at a slower rate.[3][4][7] The mechanism under basic conditions involves the direct nucleophilic attack of a hydroxide ion on the imine carbon.

Experimental Observations & Expectations:

-

Mild Basic Conditions (e.g., sat. NaHCO₃, K₂CO₃): The compound is likely to be reasonably stable for short periods, such as during an aqueous workup.

-

Strong Basic Conditions (e.g., 1M NaOH, reflux): Prolonged exposure to strong bases, especially at elevated temperatures, will likely lead to slow hydrolysis of the imine bond, causing ring cleavage.

Troubleshooting: If you suspect base-mediated degradation:

-

Use Milder Bases: Opt for weaker bases like sodium bicarbonate or triethylamine where chemically appropriate.

-

Limit Exposure Time: Perform extractions or reactions involving bases as quickly as possible.

-

Lower Temperature: If degradation is observed at room temperature, conduct the procedure at 0 °C or below.

Q4: I am developing an HPLC method and see multiple new peaks appearing in my acid-stressed sample. How can I identify these degradation products?

A4: The appearance of new peaks is a clear indication of degradation. Identifying these products is crucial for understanding the stability profile, a process that is central to forced degradation studies in pharmaceutical development.[8][9][10]

Recommended Analytical Workflow:

-

High-Resolution Mass Spectrometry (LC-MS/MS): This is the most powerful tool for this task.[11]

-

Obtain the exact mass of the new peaks to predict their elemental composition.

-

Compare the measured mass to the theoretical masses of predicted degradation products (e.g., the diketone intermediate from hydrolysis).

-

Use MS/MS fragmentation to further elucidate the structure of the degradants.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: If a major degradation product can be isolated (e.g., via preparative HPLC), ¹H and ¹³C NMR spectroscopy can provide definitive structural confirmation.

-

Comparison to Standards: If possible, synthesize a small amount of the suspected degradation product (e.g., the corresponding diketone) and run it as a reference standard to confirm its retention time and mass spectrum.

Common Degradants to Look For:

-

The initial ketone resulting from only the enol ether hydrolysis.

-

The ring-opened product resulting from only the imine hydrolysis.

-

The final diketone and amine fragments resulting from complete hydrolysis of both functional groups.

Guide to Performing a Forced Degradation Study

Forced degradation (or stress testing) is essential for establishing the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[12][13] Below is a standard protocol framework.

Experimental Protocol: Forced Degradation of 4-Methoxy-6-methyl-5H-1,3-diazepine

1. Objective: To identify the degradation pathways and primary degradation products of the target compound under various stress conditions.

2. Materials:

-

4-Methoxy-6-methyl-5H-1,3-diazepine

-

HPLC-grade Acetonitrile and Water

-

Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)

-

Hydrogen Peroxide (H₂O₂)

-

Buffers (as needed)

-

HPLC or UPLC system with a PDA/UV detector and preferably coupled to a mass spectrometer (LC-MS).[14]

3. Stock Solution Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

4. Stress Conditions: The goal is to achieve 5-20% degradation. Adjust exposure time or reagent concentration as needed.

| Stress Condition | Reagent/Condition | Temperature | Time (Initial) |

| Acid Hydrolysis | 0.1 M HCl | 60 °C | 2 - 8 hours |

| Base Hydrolysis | 0.1 M NaOH | 60 °C | 8 - 24 hours |

| Oxidative | 3% H₂O₂ | Room Temp | 24 hours |

| Thermal | Dry Heat | 80 °C | 48 hours |

| Photolytic | UV/Vis Light (ICH Q1B) | Ambient | 24 hours |

5. Step-by-Step Procedure (Example: Acid Hydrolysis):

-

To a vial, add 1 mL of the 1 mg/mL stock solution.

-

Add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

-

Cap the vial and place it in a water bath or oven at 60 °C.

-

At specified time points (e.g., 2, 4, 6, 8 hours), withdraw an aliquot (e.g., 100 µL).

-

Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH to stop the degradation.

-

Dilute the sample to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

-

Analyze using the developed HPLC-UV/MS method.

-

Run a control sample (unstressed) for comparison.

6. Data Analysis:

-

Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to the control.

-

Analyze the mass spectra of new peaks to propose structures for the degradation products.

-

Ensure mass balance; the sum of the parent compound and all degradation products should ideally account for the initial amount of the drug.

Caption: Workflow for a typical forced degradation study.

References

-

Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link][3]

-

University of Calgary. (n.d.). Reactions of enol ethers: Hydrolysis of enol ethers. Retrieved from [Link][1]

-

The Organic Chemistry Tutor. (n.d.). Imine and Enamine Hydrolysis. Retrieved from [Link][6]

-

Chemistry Stack Exchange. (2026, February 12). Mechanism of silyl enol ether hydrolysis under acidic conditions. Retrieved from [Link]

-

Dash, A. C., Dash, B., & Praharaj, S. (1981). Hydrolysis of imines: kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. Journal of the Chemical Society, Dalton Transactions, (7), 2063-2069. Retrieved from [Link][7]

-

Quora. (2020, May 23). Can imine be hydrolysed in a base like NaOH? Retrieved from [Link][4]

-

Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link][5]

-

ResearchGate. (n.d.). Reactivity of enol ethers under acidic conditions. Retrieved from [Link][2]

-